Octacalcium phosphate

Beschreibung

Eigenschaften

CAS-Nummer |

13767-12-9 |

|---|---|

Molekularformel |

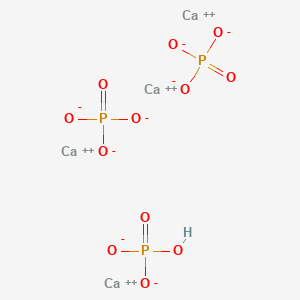

CaH3O4P |

Molekulargewicht |

138.07 g/mol |

IUPAC-Name |

tetracalcium;hydrogen phosphate;diphosphate |

InChI |

InChI=1S/Ca.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |

InChI-Schlüssel |

UUVBYOGFRMMMQL-UHFFFAOYSA-N |

SMILES |

OP(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2] |

Kanonische SMILES |

OP(=O)(O)O.[Ca] |

Andere CAS-Nummern |

13767-12-9 |

Verwandte CAS-Nummern |

14096-86-7 (calcium-3/4H3PO4-5/8H2O) |

Synonyme |

octa-calcium phosphate octacalcium phosphate octacalcium phosphate hydrate |

Herkunft des Produkts |

United States |

Advanced Synthesis Methodologies for Octacalcium Phosphate

Precipitation-Based Synthesis Approaches

Precipitation and hydrolysis are the most common methods for synthesizing OCP. nih.govacs.org These techniques are governed by several factors including the common ion effect, Gibbs free energy, molarity, pH, temperature, mixing order, and stirring rate. nih.govacs.org

Controlled Crystallization from Aqueous Solutions

Controlled crystallization from aqueous solutions is a fundamental method for producing OCP. This process involves the careful manipulation of precursor solutions to induce the precipitation of OCP crystals. One approach involves mixing aqueous solutions of calcium acetate (B1210297) and sodium phosphate (B84403) monobasic. researchgate.net The use of a micro-flow reactor in this process has been shown to yield OCP with higher crystallinity and a narrower particle size distribution compared to batch reactions. researchgate.net This is attributed to the reactor's ability to separate the nucleation and growth stages of crystallization. rsc.org

Another method involves the hydrolysis of α-tricalcium phosphate (α-TCP) in an aqueous solution. nih.gov This process can be scaled up, though it often involves the transient formation of dicalcium phosphate dihydrate (brushite) as an intermediary phase. nih.gov The transformation of OCP to more stable phases like hydroxyapatite (B223615) is a key consideration, and controlling the reaction environment is crucial for isolating pure OCP. tandfonline.com The use of urea (B33335) hydrolysis to control the reaction environment has been demonstrated as an effective way to produce pure OCP micro-fibers without impurities. researchgate.net

Co-precipitation Techniques

Co-precipitation is a widely utilized method for synthesizing OCP, often enabling rapid production. nih.govresearchgate.net This technique involves the simultaneous precipitation of calcium and phosphate ions from a solution. By carefully controlling the reaction conditions, it is possible to synthesize phase-pure OCP within minutes. nih.govacs.org

In a typical co-precipitation synthesis, stock solutions of a calcium salt (e.g., calcium acetate hydrate) and a phosphate salt (e.g., sodium dihydrogen phosphate dihydrate) are prepared with a specific Ca/P molar ratio, typically 1.33, which corresponds to the stoichiometric ratio in OCP. nih.govacs.org The pH of the reaction is meticulously controlled, often through the automated addition of a base like sodium hydroxide (B78521). nih.govacs.org This method has been successful in producing tailor-made OCP with specific surface areas ranging from 16 to 91 m²/g. nih.govresearchgate.net

The order of reagent addition can also influence the final product. For instance, adding the calcium source to the phosphate source is a common procedure. nih.govacs.org The resulting precipitate is then typically isolated, washed, and dried, often through lyophilization (freeze-drying) to preserve its structure. nih.govacs.org

Influence of Reaction Parameters on Crystallization Kinetics

The synthesis of OCP is highly sensitive to a variety of reaction parameters that directly impact crystallization kinetics, phase purity, and crystal morphology. nih.govacs.org

The pH of the reaction solution is a critical determinant of the resulting calcium phosphate phase. nih.gov The formation of pure OCP is typically favored within a narrow pH range. nih.gov Studies have shown that a pH of 6 is optimal for the precipitation of OCP, while deviations can lead to the formation of other phases. nih.gov For instance, at lower pH values, brushite may form, while higher pH conditions can favor the formation of hydroxyapatite. nih.govresearchgate.net

The pH affects the solubility and equilibrium of phosphate ions in the solution. nih.gov As the pH decreases, the dominant phosphate species shifts from PO₄³⁻ to HPO₄²⁻ and then to H₂PO₄⁻. nih.gov The presence of specific ionic species is crucial for the formation of the desired OCP structure. Precise pH control, often maintained by an automated dosing unit, is therefore essential for achieving high phase purity. nih.govacs.org

Table 1: Effect of pH on OCP Synthesis

| Initial pH | Resulting Phases | Reference |

|---|---|---|

| 5.0 | Calcium pyromellitate, residual DCPD | d-nb.info |

| 5.5 | OCP phase only | nih.gov |

| 6.0 | Pure OCP phase | nih.govnih.gov |

| 6.5 | OCP with other phases | nih.gov |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Temperature plays a significant role in both the kinetics of OCP formation and the morphology of the resulting crystals. nih.gov Higher temperatures generally accelerate the precipitation of OCP. scut.edu.cn Research indicates that a temperature range of 40 to 70 °C is effective for the rapid synthesis of OCP, with reactions completing in as little as 15 minutes. nih.gov At lower temperatures, such as 30 °C, the reaction may not have sufficient energy to form the characteristic OCP phase, resulting in a mixture of OCP and brushite. nih.gov

Temperature also influences the size and morphology of the OCP crystals. nih.gov An increase in temperature can lead to the formation of larger particles, which may be due to enhanced crystal growth or the fusion of smaller particles. nih.gov The characteristic plate-like morphology of OCP is consistently observed in syntheses conducted within the optimal temperature range. nih.gov

Table 2: Influence of Temperature on OCP Synthesis

| Temperature (°C) | Resulting Phases/Morphology | Reference |

|---|---|---|

| 25 | Dicalcium phosphate dihydrate (DCPD) | rsc.org |

| 30 | OCP and Brushite dual phase | nih.gov |

| 40 | OCP phase | nih.gov |

| 50 | OCP phase, directional growth | rsc.orgmdpi.com |

| 60 | OCP phase, higher crystallinity | researchgate.netrsc.org |

| 70 | OCP phase, larger belt-shaped particles | nih.govresearchgate.net |

This table is interactive. You can sort and filter the data by clicking on the column headers.

The degree of supersaturation of the solution with respect to calcium and phosphate ions is a primary driving force for precipitation. nih.govwrc.org.za The initial molar concentrations of the reactants directly influence the level of supersaturation. capes.gov.br While a certain level of supersaturation is necessary to initiate nucleation and crystal growth, excessively high concentrations can lead to the formation of amorphous calcium phosphate (ACP) or other metastable phases instead of OCP. nih.gov

The Ca/P molar ratio in the initial solution is a critical parameter. mdpi.com While a stoichiometric ratio of 1.33 is often used for OCP synthesis, the final phase composition is not solely dependent on this initial ratio but is also strongly influenced by pH and other factors. nih.govmdpi.com The interplay between molarity and pH determines the specific calcium phosphate phase that precipitates. For instance, at a pH below 6.5, dicalcium phosphate dihydrate (DCPD) may be the predominant phase, whereas at higher pH values, OCP formation is more pronounced. nih.gov The controlled, often dropwise, addition of reactants is a common strategy to maintain a stable level of supersaturation and promote the growth of well-defined OCP crystals. nih.gov

Mixing Order and Stirring Rate Optimization for Morphology Control

The morphology of octacalcium phosphate (OCP) crystals, a critical factor influencing their biological and chemical behavior, is significantly directed by the parameters of the synthesis process, including the order of reagent addition and the stirring rate. acs.orgrsc.org

In precipitation methods, the sequence of adding precursor solutions has a pronounced effect on the final product. A common and effective approach involves the dropwise addition of a calcium-containing solution to a phosphate-containing solution. acs.org This method allows for a controlled reaction environment, influencing nucleation and crystal growth. For instance, in one study, a calcium acetate solution was added dropwise to a sodium dihydrogen phosphate dihydrate solution to successfully synthesize OCP. acs.org Reversing this order can alter the local supersaturation conditions, potentially leading to the formation of different calcium phosphate phases or OCP with varied morphology.

Research using micro-flow reactors has demonstrated that controlling the mixing process at a micro-scale can yield OCP particles with a narrower size distribution and higher crystallinity compared to conventional batch reactors. rsc.org This advanced control over mixing separates the nucleation and subsequent aging processes, allowing for the directional growth of belt-shaped OCP crystals. rsc.org

Hydrolysis-Mediated Synthesis from Precursor Phases

Hydrolysis of other less stable or metastable calcium phosphate phases is a widely employed and effective method for synthesizing OCP. This approach often allows for better control over the final product's properties compared to direct precipitation.

Hydrolysis of Dicalcium Phosphate Dihydrate (Brushite)

The transformation of dicalcium phosphate dihydrate (DCPD, CaHPO₄·2H₂O), commonly known as brushite, into OCP is a well-documented hydrolysis pathway. msu.ruresearchgate.net This method is advantageous as brushite can be easily synthesized and then converted to OCP under specific conditions. The hydrolysis process involves the dissolution of brushite and the subsequent precipitation of the more stable OCP phase.

This transformation is typically carried out in aqueous solutions, often with buffers to maintain a specific pH. For example, the hydrolysis of brushite in acetate or succinate (B1194679) buffer solutions at temperatures around 60°C and a pH of approximately 5.75 can yield pure OCP within 50-60 minutes. msu.ru The use of buffer solutions is critical, as uncontrolled pH can lead to the formation of hydroxyapatite (HA) as a co-product. msu.ru The morphology of the resulting OCP is often the characteristic thin, blade-like or ribbon-like crystals. scispace.com This method has been shown to be scalable, capable of producing significant quantities (e.g., 10 grams) of OCP in a single synthesis run. msu.ru

Hydrolysis of Alpha-Tricalcium Phosphate (α-TCP)

Another important precursor for OCP synthesis is alpha-tricalcium phosphate (α-TCP, α-Ca₃(PO₄)₂). mdpi.comupc.edu α-TCP is a high-temperature, metastable phase of tricalcium phosphate that readily hydrolyzes in aqueous solutions to form more stable calcium phosphate phases. upc.edu The hydrolysis of α-TCP is a particularly interesting route as it is a key component in some self-setting calcium phosphate cements.

Control of Transient Phase Evolution during Hydrolysis

The hydrolysis of precursor phases like α-TCP into OCP is not a direct, single-step transformation. It often proceeds through the formation of one or more transient or intermediary phases. mdpi.comnih.govresearchgate.net A key transient phase identified during the hydrolysis of α-TCP is dicalcium phosphate dihydrate (brushite, DCPD). mdpi.comnih.govresearchgate.net

During the synthesis process, α-TCP initially dissolves, leading to a local increase in calcium and phosphate ion concentrations. This supersaturation favors the precipitation of DCPD as an intermediate. As the reaction progresses and the pH of the solution evolves, this DCPD phase gradually dissolves and transforms into the more stable OCP. mdpi.comnih.gov Quantitative analysis using techniques like X-ray diffraction (XRD) has shown that the amount of the transient DCPD phase can reach up to ~36% before it is fully converted to OCP. nih.gov The ability to monitor and control the evolution of these transient phases is crucial for obtaining phase-pure OCP. researchgate.net The presence of these intermediate phases can also influence the morphology and properties of the final OCP product.

Strategies for Reproducible and Scaled Synthesis of High-Purity this compound

The synthesis of phase-pure OCP presents a significant challenge due to its complex reaction mechanism and the narrow window of optimal conditions. nih.govresearchgate.netfau.de Minor deviations in parameters such as pH, temperature, and reactant concentrations can lead to the formation of other calcium phosphate phases like brushite or hydroxyapatite, thus compromising the purity of the final product. acs.org

Recent research has focused on developing novel protocols for the ultrafast and reproducible synthesis of OCP. nih.govresearchgate.netfau.de By carefully controlling reaction parameters within a reactor system, it is possible to synthesize pure OCP within minutes, a significant improvement over traditional methods that can take hours or even days. acs.orgnih.gov For example, using a coprecipitation method at temperatures between 40°C and 70°C and a strictly maintained pH of 6.0, phase-pure OCP has been obtained in as little as 15 minutes. acs.orgnih.gov These rapid synthesis methods can also produce OCP with a high specific surface area, ranging from 16 to 91 m²/g. nih.govresearchgate.net

Scaling up the synthesis of OCP from milligrams to multi-gram quantities is another critical area of research. mdpi.comnih.gov Studies have demonstrated the feasibility of scaling up OCP synthesis by a factor of one hundred (from 100 mg to 10 g) via the hydrolysis of α-TCP. mdpi.comnih.gov However, scaling up is not a trivial matter; it was observed that the time required for complete conversion to OCP increased with the scale of the reaction. mdpi.comnih.gov Addressing challenges related to reaction volume, stirring efficiency, and flow rate is essential for the successful industrial-scale production of high-purity OCP. researchgate.net

Table 1: Parameters for Rapid and Scalable OCP Synthesis This table is interactive. You can sort and filter the data.

| Method | Precursors | Temperature (°C) | pH | Time | Scale | Key Outcome | Reference |

|---|---|---|---|---|---|---|---|

| Coprecipitation | Calcium Acetate, Sodium Dihydrogen Phosphate | 40-70 | 6.0 | 15 min | Lab | Ultrafast synthesis of phase-pure OCP | nih.gov, acs.org |

| Hydrolysis | α-Tricalcium Phosphate, Phosphoric Acid | Room Temp. | Monitored | 24-180 h | Up to 10g | Successful 100-fold scale-up | mdpi.com, nih.gov |

| Hydrolysis | Brushite, Acetate/Succinate Buffer | 60 | 5.75 | 50-60 min | Up to 10g | Rapid synthesis of pure OCP | msu.ru |

Controlled Incorporation of Ionic Substitutions during Synthesis

The unique layered crystal structure of OCP allows for the incorporation of various therapeutic or biologically relevant ions into its lattice. rsc.orgnih.gov This capability opens up possibilities for designing OCP-based materials with enhanced biological functionalities. The incorporation of these ions is typically achieved by adding salts of the desired ion to the precursor solutions during the synthesis process.

A range of divalent and trivalent cations have been successfully incorporated into the OCP structure. These include:

Strontium (Sr²⁺): Strontium is known to have beneficial effects on bone formation. It can be substituted for calcium in the OCP lattice, with successful incorporation levels of up to 7.4 at% being reported. acs.orgacs.orgresearchgate.net The incorporation of strontium can influence the crystal lattice parameters and the material's thermal stability. rsc.orgnih.govcncb.ac.cn

Magnesium (Mg²⁺): Magnesium is another biologically important ion that can be incorporated into OCP, although to a lesser extent than strontium, with substitution levels up to 1.0 at% achieved. acs.orgacs.orgresearchgate.net Higher concentrations of magnesium in the synthesis solution tend to inhibit OCP crystallization and promote the formation of brushite. acs.orgresearchgate.net

Iron (Fe³⁺): Trivalent iron ions have also been introduced into the OCP structure. rsc.org The substitution of Fe³⁺ can lead to an expansion of the OCP lattice and may result in the deposition of iron-rich nanoparticles on the surface of the OCP crystals. rsc.org

Copper (Cu²⁺): Copper ions, known for their pro-angiogenic and antibacterial properties, have been doped into OCP using a chemical homogeneous precipitation method. sciencepg.com The presence of copper can refine the crystal structure, making the characteristically long, strip-like OCP crystals smaller and finer. sciencepg.com

The presence of these foreign ions can affect the nucleation, growth, composition, and structure of the resulting calcium phosphate. acs.org For example, while strontium and magnesium can be incorporated to a certain degree, manganese (Mn²⁺) has been found to completely inhibit the crystallization of OCP, favoring the formation of brushite instead. acs.orgacs.orgresearchgate.net The controlled incorporation of these ions allows for the tailoring of OCP's properties for specific biomedical applications. cncb.ac.cnmdpi.com

Table 2: Effects of Ionic Substitution on OCP Synthesis This table is interactive. You can sort and filter the data.

| Ion | Precursor Salt Example | Maximum Incorporation (at%) | Effect on OCP Formation | Reference |

|---|---|---|---|---|

| Strontium (Sr²⁺) | Strontium-containing salts | 7.4 | Successful substitution, alters lattice parameters | acs.org, acs.org, researchgate.net |

| Magnesium (Mg²⁺) | Magnesium-containing salts | 1.0 | Successful substitution at low levels; inhibits OCP at higher concentrations | acs.org, acs.org, researchgate.net |

| Iron (Fe³⁺) | Iron-containing salts | Not specified | Successful substitution, lattice expansion | rsc.org |

| Copper (Cu²⁺) | Copper Acetate | 0.76 (wt%) | Successful doping, refines crystal morphology | sciencepg.com |

| Manganese (Mn²⁺) | Manganese-containing salts | 0 | Completely inhibits OCP crystallization | acs.org, acs.org, researchgate.net |

Mechanisms of Carboxylate Ion Incorporation

A unique characteristic of this compound is its ability to incorporate carboxylate ions into its crystal lattice, a feature not observed in other calcium phosphate compounds. nih.govsemanticscholar.org This incorporation results in a hybrid material known as OCP-carboxylate (OCPC). nih.gov

The mechanism of incorporation involves the substitution of the HPO₄²⁻ ions located in the hydrated interlayers of the OCP structure by carboxylate ions. mdpi.comnih.gov This substitution occurs during the crystal growth process rather than by soaking pre-synthesized OCP in a carboxylic acid solution. mdpi.com The general compositional formula for an OCP substituted with an n-valent carboxylate ion can be expressed as Ca₈(HPO₄)₂₋ₓ(n-valent carboxylate ion)₂ₓ/ₙ(PO₄)₄·mH₂O, where 'x' represents the fraction of substitution. d-nb.info

Evidence for this substitution mechanism is provided by several analytical techniques:

Compositional Analysis: The substitution of a divalent HPO₄²⁻ ion by a dicarboxylate ion leads to a higher Ca/P molar ratio in OCPC (ranging from 1.33 to 1.60) compared to pure OCP (1.33). nih.gov

X-ray Diffraction (XRD): This is a primary method for confirming incorporation. The inclusion of carboxylate ions, which are generally larger than hydrogen phosphate ions, causes a significant and measurable expansion of the (100) interplanar spacing (d₁₀₀). nih.govd-nb.info

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectra of OCPCs show the disappearance of the absorption peak associated with the HPO₄²⁻ ion (around 1193 cm⁻¹) and the appearance of new peaks corresponding to the incorporated carboxylate ions. semanticscholar.org

Various dicarboxylate, tricarboxylate, and even tetracarboxylate ions have been successfully incorporated into the OCP structure. mdpi.comd-nb.info For instance, studies have demonstrated the incorporation of glutarate, succinate, and isophthalate (B1238265) ions. mdpi.comrsc.org The incorporation of pyromellitic acid, a tetracarboxylic acid, has also been achieved, highlighting the versatility of the OCP structure. d-nb.info The efficiency of incorporation can depend on the specific carboxylic acid, with factors like the number of methylene (B1212753) groups in dicarboxylic acids influencing the substitution fraction. mdpi.com

Divalent and Trivalent Cationic Substitutions (e.g., Strontium, Zinc, Magnesium, Iron)

The OCP crystal lattice contains eight distinct calcium sites, offering numerous possibilities for cationic substitution. researchgate.net This allows for the incorporation of various biologically relevant divalent and trivalent cations, which can modify the material's properties. The likelihood of substitution is often related to the similarity in ionic radii between the substituting ion and Ca²⁺. researchgate.net

Strontium (Sr²⁺): Strontium is frequently used as a substituent to enhance the biological properties of OCP. nih.gov Due to its larger ionic radius (1.21 Å) compared to Ca²⁺ (0.99 Å), the incorporation of Sr²⁺ leads to an expansion of the OCP unit cell. rsc.orgacs.org Sr²⁺ can be incorporated into the OCP structure up to approximately 7.4 at% via precipitation methods; higher concentrations may lead to the formation of other phases. researchgate.netacs.org However, synthesis under physiological conditions has shown substitutions as high as 25-27 at%. nih.gov The substitution sites are considered to be in both the apatite and hydrated layers of the OCP crystal. researchgate.netrsc.org While low levels of Sr²⁺ substitution (5-10 at%) may stabilize the crystal lattice, higher amounts can inhibit the nuclear growth of OCP crystals. researchgate.netnih.gov

Zinc (Zn²⁺): Zinc is another biologically significant divalent cation that can be incorporated into the OCP structure. researchgate.netresearchgate.net The substitution of Zn²⁺ into the OCP lattice has been studied, although the extent of incorporation and its effects are documented to a lesser degree than for strontium or magnesium.

Magnesium (Mg²⁺): Magnesium (Mg²⁺) is known to influence calcium phosphate crystallization. It can be incorporated into the OCP structure, with successful synthesis reported at substitutions up to 1.0 at% in some studies and up to 6% in others. acs.orgaip.org Higher concentrations tend to inhibit OCP crystallization and promote the formation of dicalcium phosphate dihydrate (DCPD). researchgate.netaip.org Unlike strontium, the smaller ionic radius of Mg²⁺ can lead to a decrease in the lattice parameter. aip.org The incorporation of magnesium has been shown to disturb the crystal shape and reduce the stability of the OCP structure. researchgate.netacs.orgacs.org

Iron (Fe³⁺): Trivalent cations like iron (Fe³⁺) can also be introduced into the OCP lattice. researchgate.netrsc.org Fe³⁺ has a smaller ionic radius (0.65 Å) than Ca²⁺. rsc.org Despite this, its incorporation has been shown to cause lattice expansion, which is attributed to the incorporation of ferric hydroxo ions (e.g., Fe(OH)₂⁺) that are larger than Ca²⁺. rsc.orgrsc.org The substitution of Fe³⁺ can occur at calcium sites in both the apatite and hydrated layers. researchgate.netrsc.org Research indicates that iron substitution can influence the crystal surface, with nanosized, iron-rich particles depositing on the surface of plate-like Fe³⁺-substituted OCP crystals. researchgate.netrsc.org

| Cation | Type | Ionic Radius (Å) | Maximum Substitution Level Reported | Effect on Lattice Parameter | Reference |

|---|---|---|---|---|---|

| Strontium (Sr²⁺) | Divalent | 1.21 | ~27 at% | Expansion | nih.govacs.org |

| Magnesium (Mg²⁺) | Divalent | 0.72 | ~6 at% | Decrease | acs.orgaip.org |

| Iron (Fe³⁺) | Trivalent | 0.65 | 5 mol% (in solution) | Expansion | rsc.orgrsc.org |

| Zinc (Zn²⁺) | Divalent | 0.74 | Not specified | Not specified | researchgate.netresearchgate.net |

Anionic Substitutions (e.g., Fluoride (B91410), Carbonate)

Similar to cationic substitutions, the anionic components of OCP can also be replaced, leading to materials with modified properties.

Fluoride (F⁻): Fluoride ions are well-known for their ability to be incorporated into calcium phosphate structures. frontiersin.org In the context of OCP, fluoride can be introduced either by hydrolysis of OCP in a fluoride-containing solution or by co-precipitation from a solution containing fluoride ions. frontiersin.org The presence of fluoride during synthesis has a significant impact on the resulting phase. Low concentrations of fluoride (e.g., 0.7-0.8 ppm) can modulate OCP crystal formation, resulting in smaller, less oriented crystals. acs.org At slightly higher critical concentrations (e.g., 0.9 ppm), fluoride can suppress the formation of OCP altogether, inducing the direct precipitation of apatite-like phases. acs.orgresearchgate.net This is because fluoride is a potent catalyst for biomineralization and stabilizes the more thermodynamically stable apatite structure over the OCP precursor phase. researchgate.netunica.it

Carbonate (CO₃²⁻): Carbonate is another biologically relevant anion that can be incorporated into the OCP structure. nih.gov Synthesis can be achieved through a wet method where the HPO₄²⁻ ions in the OCP lattice are replaced by CO₃²⁻ ions. nih.gov The resulting carbonate-substituted this compound (OCP-C) is a distinct material. Studies have also shown that OCP blocks can be converted into carbonate apatite by immersion in sodium bicarbonate (NaHCO₃) solutions, with the carbonate content of the final product dependent on the solution's concentration. researchgate.net This substitution can enhance certain biological properties of the material. nih.gov

Effects of Substitution on Crystallization and Stability

Ionic substitutions fundamentally alter the crystallization process and the thermodynamic stability of this compound.

Effects on Crystallization: The introduction of foreign ions into the synthesis solution affects the nucleation and growth of OCP crystals.

Morphology: Both Sr²⁺ and Fe³⁺ substitutions have been reported to have only slight effects on the typical plate-like morphology of OCP crystals. researchgate.netrsc.org However, Fe³⁺ substitution can lead to a rougher crystal surface due to the deposition of iron-containing nanoparticles. researchgate.netrsc.org In contrast, the incorporation of Mg²⁺ can disturb the crystal shape. researchgate.netacs.org

Phase Purity: The concentration of the substituting ion is critical. For instance, high concentrations of Mg²⁺ (>6 at%) or Sr²⁺ (>7.4 at% in some methods) inhibit OCP formation and lead to the precipitation of other calcium phosphate phases like DCPD or apatite. researchgate.netaip.org Fluoride ions are particularly effective at preventing OCP crystallization in favor of apatite. acs.orgresearchgate.net

Effects on Stability: The stability of the OCP crystal structure, particularly its thermal stability, is sensitive to ionic substitutions.

Advanced Characterization Techniques in Octacalcium Phosphate Research

Spectroscopic Analysis for Chemical State and Local Structure

Spectroscopy offers a non-destructive window into the molecular and atomic-level features of OCP. Techniques such as Fourier Transform Infrared Spectroscopy (FT-IR), Raman Microspectroscopy, and Solid-State Nuclear Magnetic Resonance (NMR) are instrumental in identifying functional groups, determining crystalline phases, and probing the immediate environment of specific atoms within the compound.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful and widely used technique for identifying the functional groups present in octacalcium phosphate (B84403). The vibrational modes of the phosphate (PO₄³⁻), hydrogen phosphate (HPO₄²⁻), and water (H₂O) groups that constitute the OCP structure give rise to a characteristic infrared spectrum. scispace.com Key absorption bands for OCP include those associated with P-O stretching and bending modes, as well as O-H vibrations from water molecules and hydroxyl groups. scispace.comnih.gov

A significant application of FT-IR in OCP research is the confirmation of carboxylate ion incorporation into its crystal structure. tandfonline.com OCP possesses a unique layered structure composed of apatitic layers and hydrated layers. nih.gov The hydrated layers contain labile hydrogen phosphate ions that can be substituted by other ions, such as dicarboxylates. nih.govsemanticscholar.org This substitution induces distinct changes in the FT-IR spectrum. A hallmark of successful carboxylate incorporation is the disappearance or significant reduction of the absorption peak at approximately 1193 cm⁻¹, which is attributed to the hydrogen phosphate ions in the hydrated layer. nih.govsemanticscholar.orgnih.govmdpi.com Concurrently, new absorption bands appear in the 1400 to 1650 cm⁻¹ range, which are characteristic of the symmetric and asymmetric stretching vibrations of the incorporated carboxylate groups (COO⁻). nih.govmdpi.com

For instance, the successful synthesis of a glutarate-ion-incorporated OCP was confirmed by the absence of the 1193 cm⁻¹ peak and the emergence of peaks for dissociated carboxyl groups between 1600 and 1400 cm⁻¹. mdpi.com These spectral changes provide definitive evidence that the carboxylate ions have replaced the hydrogen phosphate ions within the OCP lattice. mdpi.com The analysis of these characteristic bands allows for a direct assessment of the chemical modification of the OCP crystal at a molecular level. tandfonline.com

Table 1: Key FT-IR Absorption Bands for OCP and Carboxylate-Incorporated OCP (OCPC)

| Functional Group | Approximate Wavenumber (cm⁻¹) | Significance in OCP Analysis | Source(s) |

|---|---|---|---|

| Hydrogen Phosphate (HPO₄²⁻) | 1193 | Indicates the presence of the hydrated layer in plain OCP. Disappears upon substitution by carboxylate ions. | nih.govsemanticscholar.orgnih.govmdpi.com |

| Carboxylate (COO⁻) | 1400 - 1650 | Appears upon successful incorporation of carboxylate ions into the OCP lattice, confirming substitution. | nih.govmdpi.com |

| Phosphate (PO₄³⁻) | 1000 - 1100 (ν₃ stretching) | Main phosphate vibrational modes, characteristic of the apatitic layer. | nih.govnih.gov |

Raman microspectroscopy is a complementary vibrational spectroscopy technique that provides detailed information about the composition and crystal structure of calcium phosphate phases. umass.edu It is particularly valuable for distinguishing OCP from other closely related calcium phosphates, such as hydroxyapatite (B223615) (HAp), and for identifying transient mineral phases during mineralization processes. colab.wsnih.gov The technique can be used on living tissue, making it suitable for in-situ studies of biomineralization. umass.edu

The Raman spectrum of OCP is characterized by specific bands arising from the internal modes of the phosphate ions. The most intense band, corresponding to the ν₁ symmetric stretching mode of the P-O bond, is a key identifier. In OCP, this primary phosphorus-oxygen stretch is typically observed around 955 cm⁻¹, which is distinct from the 957-959 cm⁻¹ position seen in bone mineral (apatite). colab.wsnih.gov Furthermore, OCP exhibits an additional band in the range of 1010-1014 cm⁻¹, which is another characteristic feature differentiating it from apatite. colab.wsnih.gov The presence of these specific bands allows for the unambiguous identification of OCP, even in complex biological or synthetic systems. colab.wsoup.com

Raman spectroscopy has been successfully employed to detect OCP as a transient precursor phase in both in vitro and in vivo mineralization studies. colab.wsrsc.org For example, in studies of intramembranous mineralization, Raman spectra revealed bands characteristic of an OCP-like mineral during the initial 24 hours of mineral deposition. colab.wsnih.gov In-situ Raman studies of calcium phosphate precipitation have also tracked the transformation of amorphous calcium phosphate to dicalcium phosphate dihydrate and subsequently to OCP, demonstrating the technique's power in elucidating reaction pathways. rsc.org

Table 2: Characteristic Raman Bands for OCP Phase Identification

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Significance in OCP Analysis | Source(s) |

|---|---|---|---|

| ν₁ PO₄ | ~955 | Main phosphorus-oxygen symmetric stretch, distinguishes OCP from apatite (957-959 cm⁻¹). | colab.wsnih.gov |

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful technique for investigating the local atomic environments, structure, and dynamics in solid materials like octacalcium phosphate. cam.ac.uk Unlike diffraction techniques that provide information on long-range order, NMR probes the immediate surroundings of specific nuclei (e.g., ¹³C, ¹⁷O, ³¹P), offering detailed molecular-level insights. nih.govtandfonline.com It is particularly effective for characterizing the incorporation of guest ions and for tracking structural transformations. nih.govacs.org

When OCP is modified to incorporate carboxylate-containing molecules, ¹³C solid-state NMR becomes an essential tool for characterizing the chemical state and structure of these organic ions within the OCP lattice. nih.govcam.ac.uktandfonline.com By using ¹³C-labeled organic molecules, such as succinate (B1194679) or adipate, researchers can obtain detailed information about the conformation and interactions of the incorporated ions. cam.ac.uk

For example, ¹³C-¹³C correlation experiments have shown that dicarboxylic acids incorporated into OCP adopt non-centrosymmetric but mutually identical structures within the unit cell. cam.ac.uk Furthermore, techniques like ¹³C{³¹P} Rotational Echo Double Resonance (REDOR) can measure the distances between the carbon atoms of the carboxylate ion and the phosphorus atoms of the OCP lattice. cam.ac.uk Such studies have revealed that one carboxylate group of a dicarboxylic acid is positioned differently with respect to the apatitic layer surface than the other, suggesting a specific perpendicular orientation across the hydrated layer. cam.ac.uk In studies of amorphous calcium phosphate carboxylate (ACPC), ¹³C NMR has been used to confirm the incorporation of citrate (B86180), identifying distinct signals for the different carboxylate and methylene (B1212753) groups within the citrate molecule and their interaction with calcium ions. nih.gov

¹⁷O solid-state NMR is a specialized technique used to study the local environments of oxygen atoms and the dynamics of water molecules within crystalline hydrates. rsc.orgresearchgate.net Although the low natural abundance of ¹⁷O makes these experiments challenging, isotopic enrichment can provide high-resolution data. researchgate.netnih.gov In OCP, which contains five structural water molecules per formula unit (Ca₈(HPO₄)₂(PO₄)₄·5H₂O), ¹⁷O NMR offers a unique probe into the structure and mobility of this hydrated layer. rsc.org

³¹P solid-state NMR is one of the most informative techniques for the study of this compound because phosphorus is a constituent of all the phosphate and hydrogen phosphate groups in the structure. acs.org OCP has six crystallographically distinct phosphorus sites (labeled P1 through P6), which can, in principle, be resolved in a high-resolution ³¹P NMR spectrum. acs.orgacs.org This makes ³¹P NMR exceptionally well-suited to characterize the local environment of each phosphate group and to monitor structural changes at the molecular level. acs.org

The ³¹P NMR spectrum of OCP typically shows several resolved peaks corresponding to the different phosphorus environments. nih.gov For example, a common assignment reports peaks at approximately -0.2, 2.0, 3.3, and 3.7 ppm, which have been assigned to the P5/P6, P3, P2/P4, and P1 sites, respectively. nih.gov The ability to resolve these sites allows for detailed analysis of chemical modifications. For instance, the incorporation of carboxylate ions, such as succinate, into the OCP lattice leads to the preferential displacement of phosphate groups at the P5 site, a change that can be monitored by the disappearance of its corresponding NMR signal. nih.govrsc.orgrsc.org Similarly, during the transformation of OCP to hydroxyapatite, ³¹P NMR can be used to follow the deprotonation of HPO₄²⁻ groups and the evolution of the phosphate environments. nih.gov

Table 3: Representative ³¹P NMR Chemical Shift Assignments for OCP

| Phosphorus Site | Approximate Chemical Shift (ppm) | Layer | Source(s) |

|---|---|---|---|

| P1 | 3.7 | Apatitic | nih.gov |

| P2/P4 | 3.3 | Apatitic/Hydrated | nih.gov |

| P3 | 2.0 | Hydrated | nih.gov |

Note: Specific chemical shift values can vary slightly depending on experimental conditions and sample preparation.

Solid-State Nuclear Magnetic Resonance (NMR) for Atomic Environments and Dynamics

43Ca NMR for Calcium Coordination and Site Specificity

43Ca Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, albeit challenging, technique for probing the local environment of calcium ions in materials like this compound (Ca₈(HPO₄)₂(PO₄)₄·5H₂O). nih.govnih.gov Due to the low natural abundance (0.135%) and small gyromagnetic ratio of the 43Ca isotope, specialized techniques are often required for signal acquisition. nih.gov

High-resolution 43Ca magic angle spinning (MAS) NMR experiments, including double-rotation (DOR) NMR, have been instrumental in studying OCP. nih.gov These sophisticated methods, performed at very high magnetic fields (e.g., 20 T), can distinguish the eight inequivalent Ca²⁺ sites within the OCP crystal structure. nih.gov The application of these techniques, often in conjunction with isotopic labeling of the sample with 43Ca, significantly enhances signal sensitivity. nih.govchemrxiv.org

Further refinement of spectral assignments is achieved by coupling experimental data with ab initio calculations using methods like the Gauge-Including Projector Augmented Wave-density functional theory (GIPAW-DFT). nih.govchemrxiv.org This combined approach has enabled the partial assignment of the distinct calcium environments in OCP. nih.gov Researchers also employ correlation experiments such as 43Ca{¹H} rotational echo double resonance (REDOR) and ³¹P{43Ca} rotational-echo adiabatic-passage double-resonance (REAPDOR) to probe through-space connectivities between calcium ions and nearby protons or phosphorus nuclei, respectively. nih.gov

Studies on hybrid derivatives of OCP, where metabolic acids like citrate are intercalated into the structure, show discernible changes in the 43Ca NMR lineshape. nih.gov These changes, interpreted with the aid of computational models, provide insights into how organic molecules interact with the calcium phosphate framework at a molecular level. nih.gov The use of dynamic nuclear polarization (DNP) has also been explored to enhance the 43Ca NMR signal, making it possible to study calcium ion complexation in frozen solutions. nih.govacs.org

Table 1: 43Ca NMR Experimental and Computational Approaches for OCP Analysis

| Technique/Method | Information Obtained | Key Findings in OCP Research |

|---|---|---|

| High-Field 43Ca MAS/DOR NMR | Resolution of distinct Ca²⁺ sites | Enabled partial assignment of the 8 inequivalent Ca²⁺ sites in 43Ca-labeled OCP. nih.gov |

| GIPAW-DFT Calculations | Theoretical prediction of NMR parameters | Complemented experimental data for spectral assignment. nih.govchemrxiv.org |

| 43Ca{¹H} REDOR / ³¹P{43Ca} REAPDOR | Proximity between Ca, H, and P nuclei | Provided information on the local coordination environment. nih.gov |

| Natural Abundance 43Ca MAS NMR | Changes in Ca environments in derivatives | Revealed alterations in the 43Ca lineshape upon intercalation of metabolic acids. nih.gov |

Diffraction and Imaging Techniques for Crystalline Structure and Morphology

X-ray Diffraction (XRD) and Powder X-ray Diffraction (PXRD) for Phase Composition, Crystallinity, and Lattice Parameters

X-ray Diffraction (XRD) and its powder variant (PXRD) are fundamental techniques for the characterization of this compound. They are routinely used to identify the crystalline phases present in a sample, assess the degree of crystallinity, and determine precise lattice parameters. chemrxiv.orgnih.govnih.gov The XRD pattern of OCP is characterized by a strong and distinct reflection at a low 2θ angle (around 4.7°), which corresponds to the (010) crystal plane and is a key feature for its identification. acs.orgresearchgate.net

XRD analysis is crucial for monitoring the synthesis of OCP, for instance, during the hydrolysis of α-tricalcium phosphate (α-TCP), where it can track the gradual transformation through intermediate phases like dicalcium phosphate dihydrate (DCPD) to the final OCP product. nih.gov The technique can also quantify the proportions of different crystalline phases, such as OCP and hydroxyapatite (HA), in a mixed sample through methods like Rietveld refinement. nih.govnih.gov

Furthermore, XRD is employed to study the stability and transformation of OCP. For example, γ-ray irradiation has been shown to alter the phase composition of calcium phosphate mixtures, with XRD data indicating changes in the OCP crystal lattice parameters after irradiation. nih.gov The technique also confirms that under certain conditions, such as in the presence of fluoride (B91410), OCP can transform into more apatitic structures, with the degree of transformation quantifiable by XRD. nih.gov Variable-temperature PXRD studies have revealed that OCP can undergo a symmetry lowering at cryogenic temperatures (below 200 K). chemrxiv.orgchemrxiv.org

Table 2: Key XRD Reflections for this compound Identification

| Characteristic Peak (2θ) | Corresponding Crystal Plane (hkl) | Significance |

|---|---|---|

| ~4.7° | (010) | Main characteristic reflection for OCP identification. acs.orgresearchgate.net |

| ~31.5-34.0° | Various (e.g., (260), (151), (002)) | Region with other intensive OCP reflections, often overlapping with HA peaks. acs.orgresearchgate.net |

Scanning Electron Microscopy (SEM) for Surface Morphology and Microstructure

Scanning Electron Microscopy (SEM) is an indispensable tool for visualizing the surface morphology and microstructure of OCP crystals and materials. acs.orgmdpi.comresearchgate.net SEM images reveal that OCP typically crystallizes into plate-like or blade-like structures. nih.govmdpi.com The size and arrangement of these crystals can vary significantly depending on the synthesis conditions. For example, OCP granules fabricated by the hydrolysis of α-TCP can form flower-like clusters composed of radiating petal-like crystals that are up to 100 nm thick and 1–4 μm wide. acs.org

SEM is also used to observe changes in OCP morphology under different treatments. When OCP coatings are immersed in simulated body fluid, SEM can track the dissolution of the original crystals and the precipitation of new, fine apatitic crystals on the surface. acs.orgnih.gov The initial microstructure, from dense and amorphous-like to porous and crystalline, can be clearly distinguished. acs.orgnih.gov In studies involving composite materials, such as OCP combined with silk fibroin for bone scaffolds, SEM is used to examine the internal porous structure and the distribution of the OCP within the polymer matrix. researchgate.net

Transmission Electron Microscopy (TEM) for Nanostructure, Crystal Habit, and Lattice Fringe Analysis

Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, allowing for detailed investigation of the nanostructure, crystal habit (the characteristic shape of a crystal), and lattice fringes of OCP. nih.govmdpi.commdpi.com TEM analysis has confirmed the plate-like morphology of OCP crystals at the nanoscale. mdpi.com High-resolution TEM (HRTEM) can visualize the atomic lattice of the crystals, revealing the ordered arrangement of atoms. semanticscholar.org

HRTEM is particularly useful for studying defects and transformations within the OCP structure. For instance, it has been used to identify a high density of edge dislocations in OCP crystals synthesized in the presence of gelatin, which is believed to enhance the material's osteo-inductivity. researchgate.net The lattice fringes observed in HRTEM images, with characteristic spacings such as 0.55 nm for the (1-11) plane, provide direct evidence of the crystalline nature of the material. mdpi.com TEM is also critical in observing the topotactic transformation of OCP nanorods into hydroxyapatite (HAP) within a polymer matrix, where the resulting HAP crystals maintain the orientation of the parent OCP structure. rsc.org

Selected Area Diffraction Pattern (SADP) Analysis for Crystal Orientation

Selected Area Diffraction Pattern (SADP) analysis, a technique performed within a TEM, is used to determine the crystallographic orientation of OCP nanocrystals. nih.gov By directing the electron beam onto a specific area of the sample, a diffraction pattern is generated. This pattern of spots is characteristic of the crystal structure and its orientation relative to the electron beam.

SADP has been used to demonstrate that the wide, flat face of OCP nanobelts is parallel to the bc plane and that these nanobelts are preferentially elongated along the c-axis. nih.gov In studies of OCP-to-HAP transformation, SADP confirms the crystallographic relationship between the two phases, showing reflections corresponding to both OCP and HAP from the same particle, indicating a partial and oriented conversion. rsc.org This technique is essential for understanding how the crystallographic orientation of OCP influences its properties and its transformation into other calcium phosphate phases.

Electron Energy Loss Spectroscopy (EELS) for Chemical Bonding and Elemental Mapping

Electron Energy Loss Spectroscopy (EELS) is an analytical technique, often coupled with TEM (STEM-EELS), that provides information on the local chemical composition, bonding environment, and electronic structure of a material with high spatial resolution. oup.comrsc.org In OCP research, EELS is particularly valuable for distinguishing OCP from the structurally and compositionally similar hydroxyapatite (HA). oup.comrsc.org

While the Phosphorus-L₂,₃ and Calcium-L₂,₃ edges in the EELS spectra of OCP and HA are very similar, a discernible difference is observed in the Oxygen-K edge spectrum. oup.comresearchgate.net This difference, supported by EELS simulations, serves as a spectroscopic fingerprint to differentiate the two phases. rsc.orgresearchgate.net

Furthermore, EELS allows for quantitative elemental analysis. The calcium-to-phosphorus (Ca/P) ratio can be calculated from the EELS data, providing a key metric to distinguish OCP (theoretical Ca/P = 1.33) from HA (theoretical Ca/P = 1.67). oup.comrsc.org By scanning the electron beam across a sample, EELS can generate elemental maps, visually representing the spatial distribution of calcium and phosphorus and thereby delineating the boundaries between OCP and HA phases within a sample, such as in developing tooth enamel. rsc.orgrsc.org This capability is crucial for studying the phase transformations that are central to biomineralization processes. oup.com

Compositional Analysis Methods

The precise determination of the elemental composition of this compound (OCP) is fundamental to understanding its properties and behavior, particularly when it is synthesized for specific applications or when organic molecules are incorporated into its structure. Compositional analysis provides critical data on the molar ratios of its primary constituents and can confirm the successful integration of other species.

Ca/P Molar Ratio Determination and Deviations

The theoretical calcium-to-phosphorus (Ca/P) molar ratio of pure this compound is 1.33. wikipedia.orgscispace.comrsc.orgmdpi.com This ratio is a defining characteristic of the compound, with the chemical formula Ca₈(HPO₄)₂(PO₄)₄·5H₂O. scispace.comd-nb.info However, deviations from this stoichiometric value are frequently observed, particularly in synthetic OCP.

Research has shown that non-stoichiometric OCP can exhibit Ca/P molar ratios ranging from 1.27 to 1.36. tandfonline.com These variations can arise from the synthesis conditions, such as pH, temperature, and the presence of other ions in the reaction medium. For instance, during hydrolysis reactions used for OCP synthesis, maintaining a Ca/P ratio of 1.33 is crucial to prevent the formation of other calcium phosphate phases. wikipedia.org

A significant and intentional deviation in the Ca/P molar ratio occurs when carboxylate ions are incorporated into the OCP crystal lattice. This incorporation involves the substitution of hydrogen phosphate (HPO₄²⁻) ions in the hydrated layers of the OCP structure. tandfonline.comnih.gov The general formula for OCP with incorporated dicarboxylate ions is Ca₈(HPO₄)₂₋ₓ(dicarboxylate ion)ₓ(PO₄)₄·yH₂O. nih.govmdpi.com This substitution leads to a higher Ca/P molar ratio, which can range from 1.33 to 1.60. tandfonline.comnih.gov By determining the Ca/P molar ratio of these OCP-carboxylate compounds, the substitution ratio (x) of hydrogen phosphate ions can be calculated. d-nb.infotandfonline.comnih.gov

The following table presents a summary of reported Ca/P molar ratios for different forms of this compound.

| Type of this compound | Reported Ca/P Molar Ratio | Reference |

| Theoretical Stoichiometric OCP | 1.33 | wikipedia.orgscispace.comrsc.orgmdpi.com |

| Non-stoichiometric OCP | 1.27 - 1.36 | tandfonline.com |

| OCP with incorporated dicarboxylate ions | 1.33 - 1.60 | tandfonline.comnih.gov |

| OCP with incorporated glutarate ions | 1.57 | mdpi.com |

| OCP with incorporated pyromellitate ions | 1.54 | d-nb.info |

Carbon Content Analysis for Incorporated Organic Species

When organic molecules, particularly carboxylate ions, are incorporated into the OCP structure, carbon content analysis serves as a direct and unequivocal method to confirm their presence. tandfonline.comnih.govsemanticscholar.org This analytical technique measures the amount of carbon derived from the integrated organic species, providing strong evidence of successful incorporation.

For example, in a study involving the synthesis of OCP with incorporated glutarate ions, the carbon content was found to be 4.7 mass%. This is in stark contrast to the 0.1 mass% of carbon found in plain OCP, highlighting the significant presence of the organic component in the modified structure. mdpi.com

The table below shows a comparison of carbon content in plain OCP versus OCP with incorporated organic species.

| Sample | Carbon Content (mass%) | Reference |

| Plain OCP | 0.1 | mdpi.com |

| OCP with incorporated glutarate ions | 4.7 | mdpi.com |

Theoretical and Computational Investigations of Octacalcium Phosphate

Atomistic and Molecular Dynamics (MD) Simulations

MD simulations serve as a powerful "computational microscope" to observe the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of interacting atoms, MD simulations can reveal dynamic processes, structural transformations, and thermodynamic properties.

The structure of octacalcium phosphate (B84403), Ca₈H₂(PO₄)₆·5H₂O, is characterized by its unique layered arrangement, consisting of apatitic layers and hydrated interlayers containing water molecules and hydrogen phosphate groups. chemrxiv.orgresearchgate.net MD simulations have been instrumental in understanding the critical role and dynamic nature of the water within these hydrated layers.

Research combining solid-state NMR experiments with ab initio MD simulations has provided a detailed picture of this mobility. rsc.org These studies show that OCP undergoes a lowering of symmetry at temperatures below 200 K, which is directly related to the freezing of water molecule motions. At physiological temperatures, the rapid dynamics of the water molecules lead to an averaged, higher symmetry description of the crystal structure. chemrxiv.orgrsc.org

Table 1: MD Simulation Parameters for OCP Water Dynamics Study

| Parameter | Value | Source |

| Simulation Package | CP2K | chemrxiv.org |

| MD Type | Born–Oppenheimer MD (BOMD) | chemrxiv.org |

| Electronic Representation | PBE with Grimme (D3) correction | chemrxiv.org |

| Ensemble | NVT (Canonical) | chemrxiv.org |

| Time Step | 0.5 fs | chemrxiv.org |

| Total Simulation Steps | 30,000 | chemrxiv.org |

Simulation of Calcium Phosphate Species in Aqueous Solution

Understanding the behavior of calcium and phosphate ions in aqueous solution is fundamental to deciphering the mechanisms of biomineralization. MD simulations have been employed to study the various ionic species and their interactions that precede the nucleation of calcium phosphate phases.

To accurately simulate these systems, the development of robust force fields is essential. Researchers have derived new force fields for the aqueous calcium phosphate system, calibrated to reproduce key thermodynamic properties like ion hydration free energies and mineral solubility. acs.orgacs.orgresearchgate.net These force fields account for the different protonation states of phosphate (PO₄³⁻, HPO₄²⁻, and H₂PO₄⁻) and their interactions with water and calcium ions. acs.orgacs.org The accuracy of these force fields is often validated by comparing simulation results with experimental data and with more computationally expensive ab initio MD simulations. acs.orgcore.ac.uk

Simulations have revealed a complex variety of calcium phosphate species present in solution, challenging the classical view of simple ion-by-ion addition. core.ac.uk These studies have investigated the thermodynamics of ion pairing and the formation of small ionic clusters. acs.orgacs.org For instance, simulations have been used to examine the stability of proposed species like Ca(HPO₄)₃⁴⁻ and (Ca₂HPO₄)²⁺. nih.gov

The concept of prenucleation clusters (PNCs) has emerged as a key feature of non-classical nucleation theory. MD simulations have provided strong evidence for the existence and importance of these nanoscale clusters in the early stages of calcium phosphate mineralization. nih.gov

Simulations have been used to probe the formation, stability, and aggregation pathways of various PNCs. nih.govacs.orgacs.org Classical MD simulations, using thermodynamically-focused force fields, have been used to compute the association constants for the formation of negatively charged calcium-phosphate complexes. acs.org One study suggested that while the [Ca(HPO₄)₃]⁴⁻ cluster could form, it would likely be present only in small amounts under normal conditions, though it might be kinetically trapped. nih.govacs.org

The aggregation of these clusters is a critical step toward the formation of amorphous calcium phosphate (ACP). Unbiased MD simulations have validated the "Posner's cluster" model, Ca₉(PO₄)₆, showing that aggregates with similar compositions and calcium coordination environments form spontaneously in solution. researchgate.net The stoichiometry of these clusters, however, can depend on the ionic composition of the solution. More recent work using machine learning interatomic potentials (MLIPs) has further elucidated the transition from PNCs to ACP, identifying a core triangular structure of phosphate groups within the clusters that resembles the fundamental building blocks of hydroxyapatite (B223615). nih.gov

Table 2: Investigated Calcium Phosphate Prenucleation Clusters and Aggregates

| Cluster/Aggregate | Proposed Role/Finding from Simulation | Source(s) |

| [Ca(HPO₄)₃]⁴⁻ | Proposed building unit; simulations suggest low concentration but potential for kinetic trapping. | nih.govacs.org |

| (Ca₂HPO₄)²⁺ | Proposed as a stable initial complex in some studies. | nih.govacs.org |

| Ca₉(PO₄)₆ (Posner's Cluster) | Simulation of aggregation validates the model and reveals the structure of early-stage species. | acs.orgresearchgate.net |

| Ca₂(PO₄)₁.₆(HPO₄)(H₂PO₄)₀.₄ | PNC composition identified via MLIP-MD, with a core triangular phosphate structure. | nih.gov |

Interfacial Interactions at Inorganic/Organic Biomaterial Interfaces

In biological systems, mineralization is often directed by an organic matrix. MD simulations are uniquely suited to explore the interactions at the interface between inorganic minerals like OCP and organic biomolecules.

Simulations have investigated the role of collagen in guiding the nucleation of calcium phosphate. researchgate.net These studies have shown that the specific structure of collagen fibrils, with their gap and overlap zones, can create spatially constrained environments that promote site-selective nucleation of calcium phosphate clusters. researchgate.net The interaction between calcium and phosphate ions and collagen has been simulated using force fields like CHARMM, revealing the formation of clusters in the presence of the protein. core.ac.uk

The layered structure of OCP allows for the incorporation of other molecules, particularly carboxylate ions, into its hydrated interlayers. This property has been explored computationally to understand how molecular structure influences incorporation. nih.govtandfonline.com For example, simulations have been used to estimate the likely bonding positions of pyromellitate ions within the OCP interlayer. nih.gov The specificity of molecular interactions has also been shown by the crystallization of OCP precursors on organized, negatively charged stearic acid monolayers. nist.gov

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure (or electron distribution) of many-body systems. It is a powerful tool for calculating the structural, electronic, and energetic properties of materials like OCP from first principles.

DFT calculations have been crucial for refining the crystal structure of OCP and understanding the nature of the chemical bonds within it. researchgate.net These calculations provide insights into the electronic band structure, density of states, and the character of bonding between atoms. mdpi.com

DFT has been used to model impurity centers within the OCP lattice, such as nitrogen-containing species. By comparing calculated parameters (like g-factors and hyperfine interaction constants) with experimental electron paramagnetic resonance (EPR) data, researchers can identify the specific chemical form and location of the impurity. For example, calculations have shown that a NO₃²⁻ center is likely to form in the apatitic layer, while a NO₂²⁻ center is more probable in the hydrated layer. researchgate.netcolab.ws

Furthermore, DFT calculations are used to determine the surface properties of OCP, which are critical for its bioactivity. By calculating the surface energies of different crystal faces, both in a vacuum and in the presence of water, DFT can predict the most stable and thus most likely exposed crystal facets. nih.govacs.org Calculations have shown that the (200) surface is significantly more stable than the (100) surface in water, suggesting the hydrated layer is preferentially exposed. nih.govacs.org This exposed surface is rich in HPO₄²⁻ groups, which is believed to be a key factor in OCP's ability to interact with cells and promote bone regeneration. nih.govacs.org

Table 3: Calculated Surface Energies for OCP Crystal Planes using DFT

| OCP Crystal Plane | Surface Energy in Vacuum (mJ/m²) | Surface Energy in Water (mJ/m²) | Source |

| (100) | 1311 | 462 | nih.gov |

| (200) | Not specified | Significantly lower than (100) | nih.govacs.org |

Crystal Symmetry and Structural Refinements

Octacalcium phosphate [Ca₈H₂(PO₄)₆·5H₂O] possesses a complex crystal structure that has been the subject of numerous theoretical and experimental investigations. The crystal structure of OCP is characterized by its layered nature, consisting of "apatitic" layers that are structurally similar to hydroxyapatite (HAp) and "hydrated" layers containing water molecules and less densely packed ions. taylorandfrancis.comwikipedia.orgnih.gov

The crystal system of OCP is triclinic, with the space group P-1. wikipedia.orgresearchgate.netrsc.org This low-symmetry space group indicates a less ordered arrangement of atoms compared to the hexagonal system of hydroxyapatite. The layered structure of OCP is parallel to the (100) crystallographic plane. nih.gov

Initial determinations of the OCP crystal structure were later refined using advanced techniques. semanticscholar.org These refinements provided more accurate atomic positions and a better understanding of the bonding environment within the crystal. Modern computational methods, such as Density Functional Theory (DFT), have been employed to further refine the crystal structure, particularly in determining the positions of hydrogen atoms, which are challenging to locate accurately using X-ray diffraction alone. acs.org These computational refinements have been instrumental in understanding the extensive hydrogen-bonding network within the hydrated layer, which is believed to be critical for the structural stability of OCP. acs.org

Below is a table summarizing the typical lattice parameters for this compound:

| Parameter | Value (Å) | Angle (°) |

| a | 19.692 | α = 90.15 |

| b | 9.523 | β = 92.54 |

| c | 6.835 | γ = 108.65 |

This data represents a typical refined crystal structure of OCP and may vary slightly between different studies. wikipedia.orgresearchgate.netresearchgate.net

Prediction of Spectroscopic Parameters

Computational methods are powerful tools for predicting spectroscopic parameters, which can then be compared with experimental data to validate structural models. For this compound, techniques like Density Functional Theory (DFT) have been used to predict Nuclear Magnetic Resonance (NMR) parameters.

By combining DFT calculations with experimental solid-state NMR spectroscopy, researchers have been able to refine the crystal structure of OCP and reassign its ³¹P NMR spectrum. acs.org This integrated approach, often referred to as NMR crystallography, has been crucial in identifying the extended hydrogen-bonding network within the OCP structure. acs.orgresearchgate.net The prediction of spectroscopic parameters helps in resolving ambiguities in experimental data and provides a more detailed picture of the local atomic environments.

Ab initio molecular dynamics (MD) simulations and Gauge-Including Projector Augmented Wave (GIPAW) DFT calculations have been employed to study the dynamics of water molecules and their influence on NMR parameters. rsc.orgchemrxiv.org These computational studies have provided evidence for the rapid motion of water molecules at room temperature, which helps to explain long-standing questions about the symmetry observed in NMR experiments. rsc.org

Thermodynamic and Kinetic Modeling of this compound Phase Transitions

This compound is often considered a metastable precursor to the more stable hydroxyapatite phase in biological and synthetic systems. rsc.org Thermodynamic and kinetic modeling are therefore essential for understanding the conditions under which OCP forms and transforms.

The transformation of OCP to HAp is a key process in biomineralization. rsc.org This transition is topotaxial, meaning the crystal orientation of the product phase is determined by the orientation of the reactant phase. rsc.org The structural similarity between the apatitic layers of OCP and the HAp structure facilitates this transformation. rsc.org

Kinetic barriers and factors such as supersaturation and the presence of other molecules can influence which calcium phosphate phase is formed. rsc.org OCP is generally the favored metastable phase in the pH range of approximately 4 to 6.5. rsc.org

NMR studies have revealed that the OCP to HAp transition is favored when the c-axes of the two structures are parallel. rsc.org The transformation involves the movement of phosphate ions, calcium ions, hydroxide (B78521) ions, and water molecules through the hydrated channels of the OCP structure. rsc.org Water molecules released during this transformation can become trapped in the hydrated layer, potentially compensating for lattice misfit between the growing HAp and the remaining OCP. rsc.org

Biomineralization Pathways Involving Octacalcium Phosphate

Octacalcium Phosphate (B84403) as a Transitional Phase in Biological Apatite Formation

The formation of biological apatite is often not a direct precipitation event but rather a sequence of phase transformations. acs.org Within this sequence, known as the Ostwald’s Rule of Stages, less stable precursor phases form first and subsequently convert into more stable ones. hep.com.cn OCP is a prominent example of such a transient precursor. jst.go.jpacs.org

The initial solid phase to precipitate from a highly supersaturated calcium phosphate solution is often Amorphous Calcium Phosphate (ACP). nih.govresearchgate.net ACP lacks the long-range, periodic atomic order characteristic of crystalline materials. researchgate.net In aqueous environments, this unstable phase readily transforms into more stable crystalline forms, such as OCP and eventually apatite. nih.govresearchgate.net

This transformation pathway is a recognized cascade in biomineralization. hep.com.cn Studies on zebrafish fin rays, for instance, have shown that new mineral is deposited in the form of ACP nanospheres, which subsequently transform into crystalline apatite platelets within the collagen matrix, a process in which OCP is a key intermediate. nih.gov The reorganization of the ACP mineral structure into HAp has been found to proceed through the formation of OCP under neutral pH conditions. nih.gov However, the OCP phase can be short-lived and difficult to detect, and its presence as an intermediate may depend on specific experimental conditions. nih.gov

The conversion of OCP to HAp is a crucial step in the maturation of bone mineral. jst.go.jpresearchgate.net This hydrolysis process is complex and still under investigation, with several proposed mechanisms explaining the structural and compositional changes that occur. researchgate.net The structure of OCP is composed of apatitic layers that are structurally similar to HAp, alternating with hydrated layers containing water molecules and hydrogen phosphate ions. jst.go.jpacs.orgrsc.org The transformation to HAp involves the chemical and structural rearrangement of this hydrated layer. researchgate.net

One major proposed mechanism for the OCP to HAp conversion is through dissolution and reprecipitation. researchgate.netmdpi.com In this pathway, OCP crystals dissolve in the surrounding fluid, releasing calcium and phosphate ions and locally increasing the supersaturation with respect to the more stable HAp phase. mdpi.comtandfonline.com These ions then precipitate from the solution to form new HAp crystals. cdnsciencepub.com

This process has been observed in simulated body fluid (SBF), where the transformation is understood to occur via a dissolution-reprecipitation mechanism. acs.org Research has shown that this transformation can be facilitated by the presence of certain biomolecules, such as glutamic acid. cdnsciencepub.comcdnsciencepub.com However, studies have also noted that under certain in vitro conditions, the dissolution of OCP can be followed by the reprecipitation of new, fresh OCP rather than a complete transformation to HAp, indicating a dynamic equilibrium with the surrounding solution. mdpi.com

| Transformation Mechanism | Description | Key Factors & Observations | Supporting Sources |

|---|---|---|---|

| Dissolution-Reprecipitation | OCP dissolves into the surrounding medium, and the more stable HAp phase nucleates and grows from the resulting supersaturated solution. | - Facilitated by biomolecules (e.g., glutamic acid).

| researchgate.netmdpi.comcdnsciencepub.comacs.orgcdnsciencepub.com |

| Ion Diffusion-Crystallization | An in-situ conversion where ions and water molecules diffuse through the hydrated layers of the OCP crystal, causing a solid-state rearrangement into HAp. | - The hydrated layer of OCP acts as a diffusion pathway.

| researchgate.netrsc.orgresearchgate.net |

| Topotactic & Epitaxial Growth | A structurally guided transformation where the HAp crystal lattice grows in a specific, crystallographically oriented relationship with the parent OCP crystal. | - OCP's apatitic layers act as templates for HAp nucleation.

| researchgate.netrsc.orgacs.orgdntb.gov.uarsc.org |

An alternative to complete dissolution is a solid-state transformation driven by ion diffusion and crystallization. researchgate.net This hypothesis suggests that the conversion of OCP to HAp occurs in situ. The hydrated layer within the OCP crystal structure is proposed to act as a diffusion pathway for ions like hydrogen phosphate (HPO₄²⁻), calcium (Ca²⁺), and hydroxide (B78521) (OH⁻), as well as water molecules. rsc.orgresearchgate.net

During this process, water molecules enter the hydration layers, facilitating the hydrolysis and deprotonation of HPO₄²⁻ ions to form phosphate (PO₄³⁻) ions. researchgate.netacs.org This internal rearrangement, coupled with the uptake of additional calcium ions, allows the OCP structure to convert into the HAp structure without the crystal fully dissolving. rsc.orgcore.ac.uk The thickness of the hydrated layer appears to be a key factor in the rate of this transformation. researchgate.netdntb.gov.ua

There is strong evidence that the transformation from OCP to HAp is often a topotactic or epitaxial process, meaning the new HAp crystal grows in a specific and definite crystallographic orientation relative to the original OCP crystal. researchgate.netacs.orgdntb.gov.ua The structural similarity between the "apatitic layers" of OCP and the structure of HAp facilitates this guided transformation. acs.orgrsc.org These apatitic layers can act as nucleation sites or templates for HAp growth. rsc.org

| OCP Axis | Corresponding HAp Axis | Source |

|---|---|---|

| acs.orgOCP | acs.orgHAp | acs.org |

| acs.orgOCP | [21̅1̅0]HAp | acs.org |

Octacalcium Phosphate to Hydroxyapatite (B223615) (HAp) Transformation Mechanisms

Ion Diffusion-Crystallization Conversion

Nucleation and Crystal Growth Mechanisms in Biological Contexts

The formation of OCP crystals in a biological setting begins with nucleation, the initial step in forming a new thermodynamic phase. This process is often heterogeneous, occurring at an interface rather than spontaneously within a solution. nih.gov In biomineralization, these interfaces are typically provided by organic macromolecules. nist.gov For example, the enamel protein amelogenin has been shown to promote the heterogeneous nucleation of calcium phosphate, lowering the energy barrier for crystal formation. nih.gov The amount of nucleation is dependent on both the supersaturation of the solution and the concentration of the protein. nih.gov

Once a stable nucleus is formed, it grows into a larger crystal. The growth of OCP can be influenced by various factors in the local environment. For instance, studies have shown that OCP crystal growth can be accelerated by an applied magnetic field, which is thought to enhance the diffusion of ions. mdpi.com The growth of OCP crystals in biological contexts is critical as it establishes the template that will later guide the formation of mature hydroxyapatite. researchgate.net The transformation of other precursor phases, such as dicalcium phosphate dihydrate, into OCP also proceeds via a dissolution and subsequent nucleation and growth mechanism. nih.gov

Homogeneous versus Heterogeneous Nucleation

The formation of this compound (OCP) from a supersaturated solution can occur through two primary nucleation pathways: homogeneous and heterogeneous nucleation. Homogeneous nucleation takes place in the absence of any foreign surface when ions in solution aggregate to form a stable nucleus. In contrast, heterogeneous nucleation is initiated on a pre-existing surface or template, which lowers the energy barrier for nucleation.

In the context of OCP biomineralization, heterogeneous nucleation is the more common and biologically relevant pathway. acs.org Biological macromolecules and existing mineral surfaces act as templates, guiding the formation of OCP crystals. For instance, studies have shown that OCP can be formed through heterogeneous nucleation on surfaces like titania, a material used in dental implants. acs.org This process is influenced by factors such as the degree of supersaturation of the solution with respect to OCP. acs.org

Homogeneous precipitation of OCP has also been studied under controlled laboratory conditions. The morphology of homogeneously precipitated OCP crystals is highly sensitive to parameters like pH and temperature. frontiersin.org For example, at a given temperature, increasing the pH can lead to the formation of large, spherical OCP particles with plate-like crystals radiating from a central core. frontiersin.org However, in biological systems, the presence of various organic molecules and surfaces makes purely homogeneous nucleation less likely. The transition from homogeneous to heterogeneous nucleation is often facilitated by the presence of an organic matrix, which provides a more controlled environment for crystal formation. acs.org

Role of Pre-nucleation Complexes and Ion-Association Clusters

The classical view of crystallization involving the direct addition of ions to a growing crystal lattice has been expanded by the concept of non-classical nucleation pathways, which are particularly relevant to biomineralization. In the formation of calcium phosphates, including OCP, the initial stages involve the formation of pre-nucleation complexes and ion-association clusters in solution before the emergence of a solid phase.

Research has shown that for calcium phosphate crystallization, nanometer-sized units, identified as calcium triphosphate complexes, are present in the solution prior to nucleation. nih.govnih.gov These pre-nucleation clusters are stable, soluble species that act as the fundamental building blocks for the subsequent mineral phases. nih.gov These complexes can aggregate and, with the uptake of additional calcium ions, form amorphous calcium phosphate (ACP). nih.govnih.gov This amorphous precursor is often observed as an intermediate phase that can then transform into more stable crystalline forms like OCP. nih.govnih.gov

The structure of OCP itself is fundamentally based on these ion-association complexes. nih.govnih.gov The existence of these pre-formed clusters in solution effectively lowers the energy barrier for nucleation, bridging the gap between classical and non-classical nucleation theories. nih.govnih.gov The aggregation of these clusters is a key step in the mineralization process, leading to the formation of larger, organized structures.

Control of Crystal Habit and Morphology during Biomineralization

The shape, size, and orientation of this compound (OCP) crystals are meticulously controlled during biomineralization, and these characteristics are critical for the function of the resulting tissue. The crystal habit and morphology of OCP are influenced by a variety of factors, including the local ionic environment (such as pH and ion flux) and the presence of biological macromolecules. acs.orgtandfonline.com

The morphology of OCP crystals can range from plate-like to ribbon-like or spherical aggregates. researchgate.net For example, in the absence of controlling factors, OCP crystals often exhibit a ribbon-shaped morphology at a pH of 6.5. researchgate.net However, the presence of an organic matrix, such as a hydrogel, can significantly alter this, leading to the formation of spherical or wool-ball-like crystal aggregates. researchgate.net The concentration of the polymer within the matrix can also influence the surface morphology of the resulting spherical crystals. researchgate.net

Manipulation of the local environment, such as controlling the flux of calcium and phosphate ions, can lead to the synthesis of homogeneous OCP composites with consistent crystal morphology and density. acs.org The local pH plays a crucial role in determining not only the morphology but also the specific phase of the calcium phosphate that precipitates. acs.org These findings underscore the importance of diffusion-limited systems in regulating the intricate architecture of biominerals.

Influence of Biological Macromolecules on this compound Formation

Interactions with Collagen and Other Extracellular Matrix Proteins

The extracellular matrix (ECM) provides the structural and biochemical support for cells and tissues, and its components play a pivotal role in directing biomineralization. Collagen, the most abundant protein in the ECM of bone, acts as a scaffold for mineral deposition. nih.govrsc.org The interaction between collagen and calcium phosphate minerals, including OCP, is fundamental to the formation of hierarchically structured bone.